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Executive Summary
This document provides a comprehensive technical overview of the discovery, origin, and

molecular mechanisms of a novel class of RNA-guided mobile genetic elements, designated

here as NC03, and formally known as CRISPR-associated transposons (CASTs). These

systems represent a paradigm shift in our understanding of the interplay between CRISPR-Cas

systems and transposons, and they offer unprecedented potential for large-scale,

programmable genome engineering. This guide details the initial bioinformatic discovery of

these elements, their molecular architecture, the intricate mechanism of RNA-guided DNA

integration, and the key experimental protocols that have been instrumental in their

characterization.

Discovery and Origin
Bioinformatic Discovery in Metagenomic Data
The discovery of NC03 systems was not the result of traditional wet-lab experiments but rather

of extensive bioinformatic surveys of metagenomic databases. Researchers identified these

systems by searching for the co-occurrence of genes encoding transposase machinery and

components of CRISPR-Cas systems within the same genomic loci. Specifically, the initial

searches focused on identifying regions with at least one cas gene within a roughly 25-kilobase
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pair neighborhood of a transposase gene. This computational approach filtered for contigs that

encoded either a Type I or Type V CRISPR effector and at least one member of the TniQ/TnsD

family of proteins associated with Tn7-like transposons.[1][2][3] This methodology successfully

re-identified previously known systems and uncovered novel CAST architectures, including

those associated with Type I-C and Type IV CRISPR-Cas systems.[1][2]

Evolutionary Origin: A Co-opted CRISPR-Cas System
NC03 systems are evolutionary chimeras, arising from the co-option of nuclease-deficient

CRISPR-Cas systems by Tn7-like transposons.[1][4][5] Tn7 transposons are well-characterized

mobile genetic elements that utilize a "cut-and-paste" mechanism for transposition, mediated

by the transposase proteins TnsA and TnsB, and the target-selecting proteins TnsD or TnsE.[6]

In NC03 systems, the canonical target-selection modules (TnsD/TnsE) have been replaced by

a CRISPR-Cas system.[3] This allows the transposon to leverage the RNA-guided targeting

capabilities of CRISPR to direct its insertion into specific DNA sequences. The CRISPR-Cas

components in these systems are typically nuclease-deficient, meaning they can bind to a

target DNA sequence specified by a guide RNA but cannot cleave it.[4][7] This prevents the

destruction of the target site and instead initiates the transposition process.

Molecular Architecture of NC03 Systems
Two major classes of NC03 systems have been extensively characterized: Type I-F and Type

V-K.[5][6]

Type I-F Systems: These systems, such as the one found in Vibrio cholerae, utilize a multi-

subunit effector complex called Cascade.[4] The Cascade complex, guided by a CRISPR

RNA (crRNA), binds to the target DNA. A key protein, TniQ, is crucial for recruiting the

transposase machinery to the target site.[4]

Type V-K Systems: These systems, identified in cyanobacteria like Scytonema hofmanni,

employ a single, large effector protein called Cas12k.[5][6] Cas12k, in complex with a crRNA,

is responsible for target recognition. Similar to Type I-F systems, TniQ and the core

transposase proteins TnsB and TnsC are essential for transposition.[8]

Quantitative Data on NC03 Functionality
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The performance of NC03 systems has been quantified in various bacterial models, primarily

Escherichia coli. The following tables summarize key performance metrics.

Table 1: Transposition Efficiency of Various

NC03 Systems in E. coli

NC03 System Transposition Efficiency (%)

Vibrio cholerae (Type I-F) ~100%

Scytonema hofmanni (Type V-K) High, but with some off-target events

Engineered Pseudomonas aeruginosa

(PseCAST)
10-25% (in human cells)

Data compiled from multiple studies. Efficiency can be influenced by experimental conditions.

[9][10][11][12][13][14]

Table 2: Key Characteristics of NC03-

mediated DNA Integration

Parameter Value

Payload Size Up to 10 kilobase pairs (kb) with high efficiency

Insertion Site
48-50 base pairs downstream of the guide RNA

target site

Off-target Events
Low for Type I-F systems; higher for some Type

V-K systems

Genomic Modification
Marker-free insertion without double-strand

breaks

These characteristics highlight the precision and utility of NC03 systems for genome

engineering.[7][13][14]
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The characterization of NC03 systems has been made possible through a series of key

experimental protocols.

Vector Construction for NC03 Expression
To study NC03 systems in a heterologous host like E. coli, the essential components are

typically cloned into a multi-plasmid system:

pEffector Plasmid: This plasmid expresses the CRISPR-Cas effector proteins (e.g., the

Cascade complex for Type I-F or Cas12k for Type V-K) and the crRNA array containing the

guide RNA sequence.

pTransposase Plasmid: This plasmid expresses the transposase machinery, including TnsA,

TnsB, TnsC, and TniQ.

pDonor Plasmid: This plasmid contains the "mini-transposon," which consists of the DNA

cargo to be inserted, flanked by the left and right terminal inverted repeats (TIRs) that are

recognized by the transposase.

In Vivo Transposition Assay in E. coli
Transformation: The pEffector, pTransposase, and pDonor plasmids are co-transformed into

a suitable E. coli strain (e.g., BL21(DE3)).

Induction of Gene Expression: Protein expression is induced, typically by adding an inducer

like arabinose or IPTG to the culture medium, depending on the promoters used in the

expression vectors.

Growth and DNA Extraction: The bacterial cultures are grown for a defined period at a

specific temperature (e.g., 30°C or 37°C) to allow for transposition to occur. Genomic DNA is

then extracted from the cells.

Analysis of Integration Events: The frequency and location of transposon integration are

quantified using quantitative PCR (qPCR) and Sanger sequencing.

qPCR Analysis of Transposition Efficiency
Primer Design: Three sets of primers are designed:
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A reference primer pair that amplifies a stable gene in the E. coli genome.

Two integration-specific primer pairs. Each pair consists of one primer that binds within the

integrated transposon and another that binds to the genomic DNA flanking the target

insertion site. These pairs are designed to detect insertions in both possible orientations

(right-to-left and left-to-right).[15]

qPCR Reaction: qPCR is performed on the extracted genomic DNA using the designed

primers.

Calculation of Efficiency: The transposition efficiency is calculated by comparing the

amplification of the integration-specific products to the amplification of the reference gene.
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Caption: Molecular pathway of NC03 RNA-guided DNA transposition.

Experimental Workflow for NC03 Characterization
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Caption: Workflow for in vivo characterization of NC03 systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b536827?utm_src=pdf-body-img
https://www.benchchem.com/product/b536827?utm_src=pdf-body
https://www.benchchem.com/product/b536827?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b536827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. pnas.org [pnas.org]

2. pnas.org [pnas.org]

3. biorxiv.org [biorxiv.org]

4. Insight into the molecular mechanism of the transposon-encoded type I-F CRISPR-Cas
system - PMC [pmc.ncbi.nlm.nih.gov]

5. News: CRISPR-Associated Transposases - Precise Integration of Large Gene-Editing
Cargos Without DNA Repair Requirements - CRISPR Medicine [crisprmedicinenews.com]

6. CRISPR-associated transposons - Wikipedia [en.wikipedia.org]

7. theplosblog.plos.org [theplosblog.plos.org]

8. Mechanistic details of CRISPR-associated transposon recruitment and integration
revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

9. Continuous evolution of CRISPR-associated transposases for efficient, RNA-programmed
gene insertion into the human genome - PMC [pmc.ncbi.nlm.nih.gov]

10. Bacterial genome engineering using CRISPR-associated transposases | Springer Nature
Experiments [experiments.springernature.com]

11. m.youtube.com [m.youtube.com]

12. m.youtube.com [m.youtube.com]

13. researchgate.net [researchgate.net]

14. pubs.acs.org [pubs.acs.org]

15. Functional characterization of diverse type I-F CRISPR-associated transposons - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Discovery and Origin of NC03: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b536827#nc03-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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